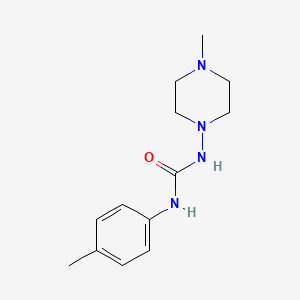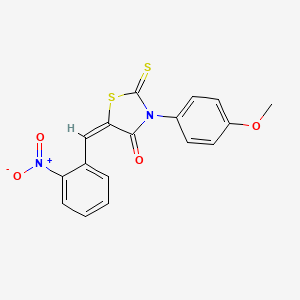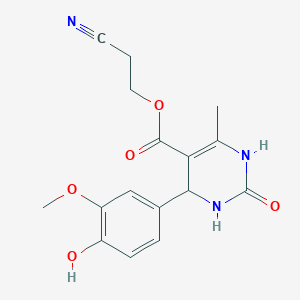![molecular formula C16H15ClFNOS B4985687 N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed for the treatment of hematological malignancies. It is a B-cell lymphoma 2 (BCL-2) inhibitor, which means that it targets and inhibits the BCL-2 protein that is overexpressed in cancer cells. This leads to the induction of programmed cell death, or apoptosis, in cancer cells, while sparing normal cells.
作用机制
The mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide involves the inhibition of the BCL-2 protein, which is overexpressed in cancer cells. BCL-2 is an anti-apoptotic protein that prevents the induction of programmed cell death in cancer cells. By inhibiting BCL-2, N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has been shown to have a selective toxicity towards cancer cells that overexpress BCL-2, while sparing normal cells. This is due to the specific binding of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide to the BH3-binding groove of BCL-2, which is overexpressed in cancer cells. This leads to the induction of apoptosis in cancer cells, while normal cells are spared. N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has several advantages for lab experiments, including its selective toxicity towards cancer cells that overexpress BCL-2, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise for its synthesis and handling, and the potential for off-target effects on other proteins that share the BH3-binding groove with BCL-2.
未来方向
There are several future directions for the research and development of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide. One direction is the exploration of its potential use in combination with other drugs for the treatment of hematological malignancies. Another direction is the investigation of its potential use in other types of cancer that overexpress BCL-2, such as breast and prostate cancer. Additionally, there is a need for further research into the mechanisms of resistance to N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide, in order to develop strategies to overcome this resistance.
合成方法
The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group in 4-fluoroaniline, followed by the reaction with 2-chlorobenzyl chloride to obtain the intermediate product. This is then treated with sodium hydride and 2-bromoethyl ethyl sulfide to obtain the final product, N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide.
科学研究应用
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. This makes it a promising treatment option for cancers that are resistant to conventional chemotherapy.
属性
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-15-4-2-1-3-13(15)11-21-10-9-19-16(20)12-5-7-14(18)8-6-12/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZAJTNXIDTTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-4-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)


![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)

![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)

![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)

![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)